molecular formula C17H16N6 B286418 6-Amino-2-benzyl-5-(phenyldiazenyl)-4-pyrimidinylamine

6-Amino-2-benzyl-5-(phenyldiazenyl)-4-pyrimidinylamine

Cat. No. B286418
M. Wt: 304.3 g/mol
InChI Key: OVQCZGRJLLMYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-benzyl-5-(phenyldiazenyl)-4-pyrimidinylamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PB-DABP and has been synthesized using various methods.

Scientific Research Applications

6-Amino-2-benzyl-5-(phenyldiazenyl)-4-pyrimidinylamine has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. PB-DABP has also been studied for its potential use as a fluorescent probe for the detection of DNA damage. Additionally, it has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 6-Amino-2-benzyl-5-(phenyldiazenyl)-4-pyrimidinylamine is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth. PB-DABP has also been shown to intercalate into DNA, leading to the disruption of DNA structure and function.
Biochemical and Physiological Effects:
6-Amino-2-benzyl-5-(phenyldiazenyl)-4-pyrimidinylamine has been found to have both biochemical and physiological effects. In vitro studies have shown that PB-DABP can inhibit the growth of cancer cells and has antimicrobial properties. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death. However, the physiological effects of PB-DABP on humans are not fully understood, and further studies are required to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Amino-2-benzyl-5-(phenyldiazenyl)-4-pyrimidinylamine in lab experiments is its potential as a fluorescent probe for the detection of DNA damage. Additionally, this compound has shown promising results in cancer research and as an antimicrobial agent. However, one of the limitations of using PB-DABP in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several possible future directions for research involving 6-Amino-2-benzyl-5-(phenyldiazenyl)-4-pyrimidinylamine. One area of research could focus on the development of new drugs based on PB-DABP for the treatment of cancer and infectious diseases. Additionally, further studies could be conducted to determine the safety and efficacy of this compound in humans. Future research could also focus on the development of new methods for the synthesis of PB-DABP and its derivatives, which may lead to the discovery of new compounds with improved properties.

Synthesis Methods

The synthesis of 6-Amino-2-benzyl-5-(phenyldiazenyl)-4-pyrimidinylamine has been achieved using various methods. One of the commonly used methods involves the reaction of 2-aminopyrimidine with benzylamine in the presence of sodium hydride. The resulting compound is then reacted with diazonium salt of aniline to obtain the final product. The purity of the compound can be enhanced by recrystallization.

properties

Molecular Formula

C17H16N6

Molecular Weight

304.3 g/mol

IUPAC Name

2-benzyl-5-phenyldiazenylpyrimidine-4,6-diamine

InChI

InChI=1S/C17H16N6/c18-16-15(23-22-13-9-5-2-6-10-13)17(19)21-14(20-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H4,18,19,20,21)

InChI Key

OVQCZGRJLLMYIO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NC(=C(C(=N2)N)N=NC3=CC=CC=C3)N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=C(C(=N2)N)N=NC3=CC=CC=C3)N

Origin of Product

United States

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